3-nitrophenyl 3-chloro-4-ethoxybenzoate
Description
3-Nitrophenyl 3-chloro-4-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at position 3, an ethoxy group at position 4, and a 3-nitrophenyl ester moiety. This compound’s structure integrates electron-withdrawing (nitro, chloro) and electron-donating (ethoxy) groups, creating a unique electronic profile that influences its chemical reactivity, solubility, and biological interactions. Its synthesis typically involves esterification of 3-chloro-4-ethoxybenzoic acid with 3-nitrophenol under acidic or coupling conditions. Structural characterization often employs crystallographic methods, such as those implemented in the SHELX software suite, which has been widely used for small-molecule refinement .
The compound’s nitro group enhances electrophilic reactivity, while the ethoxy group improves solubility in organic solvents. These features make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science.
Properties
IUPAC Name |
(3-nitrophenyl) 3-chloro-4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-14-7-6-10(8-13(14)16)15(18)22-12-5-3-4-11(9-12)17(19)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURHNCCPXTFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structurally related compounds and their distinguishing attributes:
Chemical Reactivity and Stability
- Electrophilic Reactivity : The nitro group at the meta position in this compound directs electrophilic substitution to specific sites, contrasting with para-nitro analogues (e.g., 4-nitrophenyl 3-chlorobenzoate), which exhibit stronger electron withdrawal but reduced steric hindrance .
- Hydrolysis Sensitivity: The ethoxy group improves solubility in non-polar media compared to hydroxylated analogues (e.g., ethyl 3-chloro-4-hydroxybenzoate), which are more prone to oxidation and hydrolysis .
- Thermal Stability: Nitro-containing compounds generally exhibit lower thermal stability. However, the ethoxy group in the target compound may mitigate decomposition rates relative to non-alkoxylated derivatives .
Industrial Relevance
- Pharmaceutical Intermediates : Its scaffold is valuable for developing COX inhibitors or antimicrobial agents .
- Materials Science : The nitro group’s electron-deficient nature makes it a candidate for charge-transfer complexes in organic electronics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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